molecular formula C19H22ClN3O4S B2750602 Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1217098-98-0

Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No. B2750602
CAS RN: 1217098-98-0
M. Wt: 423.91
InChI Key: VLZQTEYVUSABQB-UHFFFAOYSA-N
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Description

Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Catalytic Applications

Research into the synthesis of complex molecules often involves the development of novel catalytic methods or the exploration of unique chemical reactivities. For example, the phosphine-catalyzed [4 + 2] annulation represents a methodological advancement for synthesizing highly functionalized tetrahydropyridines, showcasing the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in organic synthesis. This technique underscores the importance of regioselectivity and diastereoselectivity in chemical synthesis, which could be relevant for producing derivatives of the given compound (Zhu, Lan, & Kwon, 2003).

Metal Complexation for Enzymatic Mimicry

The study of cadmium(II) complexes involving ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate and its analogs reveals their potential as mimics for organophosphate pesticide-degrading enzymes and metallo-β-lactamases. These complexes demonstrate competent phosphoesterase and β-lactamase activities, suggesting that similar structural frameworks might be exploited for developing enzyme mimetics or studying enzymatic processes (Daumann, Gahan, Comba, & Schenk, 2012).

Photophysical Properties

Investigations into the photophysical properties of S, N, and Se-modified methyl salicylate derivatives provide insights into how different substituents affect the absorption spectra and emission features of organic molecules. This research is crucial for the development of novel optical materials or probes, where the modification of chemical structures can lead to significant changes in photophysical behaviors. The study of these derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, highlights the role of structural elements in dictating optical properties (Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019).

Anti-Juvenile Hormone Activity

Research on ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates explores their potential as anti-juvenile hormone agents in agricultural applications. The ability of these compounds to induce precocious metamorphosis in insect larvae, such as those of the silkworm Bombyx mori, points to their utility in pest management strategies. This line of research is indicative of the broader applications of pyridine derivatives in developing agrochemicals (Fujita, Furuta, Shirahashi, Hong, Shiotsuki, & Kuwano, 2005).

Dye Synthesis and Textile Applications

The synthesis and application of disperse dyes derived from thiophene, such as ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, on polyester and nylon fabrics showcase the relevance of pyridine derivatives in the textile industry. These studies demonstrate how chemical modifications can tailor dye properties for specific applications, leading to improvements in color fastness and the development of novel textile colorants (Abolude, Bello, Nkeonye, & Giwa, 2021).

properties

IUPAC Name

methyl 4-[(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S.ClH/c1-3-22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)11-4-6-12(7-5-11)19(25)26-2;/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQTEYVUSABQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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